molecular formula C9H14N2O B3355675 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one CAS No. 63191-54-8

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one

Cat. No.: B3355675
CAS No.: 63191-54-8
M. Wt: 166.22 g/mol
InChI Key: ONTMEZULVWDYJI-UHFFFAOYSA-N
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Description

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one is a chemical compound that features an imidazole ring attached to a butanone backbone The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one typically involves the reaction of 1H-imidazole with 3,3-dimethylbutan-2-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by nucleophilic substitution with 3,3-dimethylbutan-2-one . The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

    1H-imidazole: A simpler structure with similar reactivity but lacking the butanone moiety.

    3,3-dimethylbutan-2-one: Lacks the imidazole ring but shares the butanone backbone.

    1-(1H-imidazol-1-yl)ethanone: Similar structure but with an ethanone backbone instead of butanone.

Uniqueness: 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one is unique due to the combination of the imidazole ring and the 3,3-dimethylbutan-2-one backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-imidazol-1-yl-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8(12)6-11-5-4-10-7-11/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTMEZULVWDYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509410
Record name 1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63191-54-8
Record name 1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

136.2 g (2 moles) of imidazole were added in portions, at room temperature, to 276.4 g (2 moles) of ground potassium carbonate and 269.2 g (2 moles) of α-chloropinacolin in 500 ml of acetone, whereupon the internal temperature rose to the boiling point. The mixture was stirred under reflux for 5 hours and then cooled to room temperature. The reaction mixture was filtered and the filtrate was concentrated by distilling off the solvent in vacuo. The oily residue was distilled. 296 g (89% of theory) of 3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one of melting point ~20° C. were obtained. ##STR45##
Quantity
136.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
269.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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